Ninopterin
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Overview
Description
Ninopterin is an experimental antineoplastic and folic acid analog.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ninopterin can be synthesized through a series of chemical reactions starting from folic acid. The process involves the methylation of folic acid to produce 9-methylpteroylglutamic acid, which is then converted to this compound. The reaction conditions typically involve the use of strong acids or bases and high temperatures to facilitate the methylation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This involves the use of industrial-grade reagents and equipment to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions: Ninopterin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives that may have different biological activities.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may exhibit different chemical properties.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups, potentially altering its biological activity
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Properties
CAS No. |
2179-16-0 |
---|---|
Molecular Formula |
C20H21N7O6 |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
2-[[4-[1-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H21N7O6/c1-9(13-8-22-16-15(24-13)18(31)27-20(21)26-16)23-11-4-2-10(3-5-11)17(30)25-12(19(32)33)6-7-14(28)29/h2-5,8-9,12,23H,6-7H2,1H3,(H,25,30)(H,28,29)(H,32,33)(H3,21,22,26,27,31) |
InChI Key |
VNZCGWSZJOIBAK-UHFFFAOYSA-N |
SMILES |
CC(C1=CN=C2C(=N1)C(=O)NC(=N2)N)NC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Isomeric SMILES |
CC(C1=CN=C2C(=N1)C(=O)N=C(N2)N)NC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CC(C1=CN=C2C(=N1)C(=O)NC(=N2)N)NC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ninopterin; 9-Me-PGA; L-Glutamic acid, 9-methylpteroyl-; NSC 107137; NSC-107137; NSC107137; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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